Comprehensive Technical Guide on 4-Methanesulfonyl-2-(trifluoromethyl)benzoic acid (CAS: 118939-17-6)
Comprehensive Technical Guide on 4-Methanesulfonyl-2-(trifluoromethyl)benzoic acid (CAS: 118939-17-6)
Executive Summary & Core Identity
In modern medicinal chemistry and agrochemical development, the strategic incorporation of highly electronegative and sterically distinct functional groups is paramount for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles[1][2]. 4-Methanesulfonyl-2-(trifluoromethyl)benzoic acid (CAS: 118939-17-6) is a specialized, trifunctional aromatic building block[3]. By combining a carboxylic acid for salt formation or amide coupling, a trifluoromethyl (-CF₃) group for metabolic stability, and a methanesulfonyl (-SO₂CH₃) group for targeted hydrogen bonding, this intermediate serves as a critical scaffold for synthesizing advanced active pharmaceutical ingredients (APIs)[1][4].
Molecular Structure & Physicochemical Profiling
The structural logic of 4-Methanesulfonyl-2-(trifluoromethyl)benzoic acid is dictated by its 1,2,4-trisubstitution pattern. The electron-withdrawing nature of both the -CF₃ and -SO₂CH₃ groups significantly reduces the electron density of the central benzene ring, rendering the molecule highly stable against oxidative degradation[2][5].
Quantitative Data Summary
Below is the consolidated physicochemical data for this building block[3][6]:
| Parameter | Value / Description |
| Chemical Name | 4-Methanesulfonyl-2-(trifluoromethyl)benzoic acid |
| CAS Number | 118939-17-6 |
| Molecular Formula | C₉H₇F₃O₄S |
| Molecular Weight | 268.21 g/mol |
| Canonical SMILES | CS(=O)(=O)C1=CC(=C(C=C1)C(=O)O)C(F)(F)F |
| H-Bond Donors | 1 (Carboxylic Acid) |
| H-Bond Acceptors | 4 (Sulfonyl oxygens, Carboxyl oxygens) |
Structure-Activity Relationship (SAR) Logic
Fig 1: Pharmacophore mapping of 4-Methanesulfonyl-2-(trifluoromethyl)benzoic acid.
Synthetic Methodology: A Causality-Driven Protocol
Step-by-Step Experimental Workflow
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Thioetherification via Nucleophilic Aromatic Substitution (SₙAr)
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Causality: The fluorine atom at position 4 is highly activated by the strongly electron-withdrawing para-nitrile and meta-trifluoromethyl groups.
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Protocol: Dissolve 4-fluoro-2-(trifluoromethyl)benzonitrile in anhydrous DMF. Slowly add sodium methanethiolate (NaSMe) at 0°C to prevent runaway exothermic reactions. Stir at room temperature until complete conversion is observed via TLC. The strong nucleophilicity of the thiolate ensures rapid displacement of the fluoride ion, yielding 4-methylthio-2-(trifluoromethyl)benzonitrile.
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Electrophilic Oxidation to Sulfone
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Causality: The intermediate thioether must be oxidized to a sulfone without hydrolyzing the sensitive nitrile group prematurely.
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Protocol: Treat the thioether with 2.2 to 2.5 equivalents of m-chloroperoxybenzoic acid (mCPBA) in dichloromethane (DCM) at 0°C, or use a greener H₂O₂/Na₂WO₄ catalytic system in methanol. The sulfur atom undergoes stepwise electrophilic oxygen transfer (sulfide → sulfoxide → sulfone). Quench with aqueous sodium thiosulfate to neutralize residual peroxides, yielding 4-methanesulfonyl-2-(trifluoromethyl)benzonitrile.
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Hydrolysis of the Nitrile
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Causality: The final step requires converting the nitrile to a carboxylic acid. The steric hindrance from the adjacent -CF₃ group necessitates harsh conditions.
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Protocol: Reflux the sulfone intermediate in a mixture of concentrated HCl and glacial acetic acid (or alternatively, use NaOH/H₂O₂ for basic hydrolysis if acid-sensitive impurities are present). The nitrile is hydrolyzed through an amide intermediate to the final carboxylic acid. Precipitate the product by adjusting the pH to 2.0, filter, and recrystallize from ethanol/water.
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Fig 2: Three-step synthetic workflow and mechanistic rationale.
Self-Validating Analytical Characterization
To ensure scientific integrity, the analytical protocol must be a self-validating system where orthogonal techniques confirm the same structural features.
| Technique | Key Parameter & Protocol | Expected Observation | Mechanistic Rationale |
| HPLC-UV | C18 Column; Gradient: H₂O (0.1% TFA) / MeCN. | Single sharp peak (>98% AUC). | TFA suppresses the ionization of the -COOH group, preventing peak tailing and ensuring accurate purity quantification. |
| ¹H NMR | 400 MHz, DMSO-d₆. | Singlet at ~3.3 ppm (3H). | The highly deshielded singlet confirms the presence of the -SO₂CH₃ group. The absence of a signal at ~2.5 ppm confirms complete oxidation from the thioether[3]. |
| ¹⁹F NMR | 376 MHz, DMSO-d₆. | Singlet at ~ -59 ppm (3F). | Validates the intact -CF₃ group, confirming it was not defluorinated during harsh hydrolysis. |
| LC-MS (ESI-) | Electrospray Ionization (Negative Mode). | m/z = 267 [M-H]⁻. | The carboxylic acid readily donates a proton in negative ion mode. The exact mass validates the molecular formula (MW 268.21)[3]. |
Applications in Advanced Drug Design
The utility of 4-Methanesulfonyl-2-(trifluoromethyl)benzoic acid lies in its ability to impart highly desirable properties to downstream drug candidates.
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The "Magic" of the Trifluoromethyl Group: In medicinal chemistry, the substitution of a hydrogen atom with a -CF₃ group is a proven strategy to block metabolic hotspots (such as cytochrome P450-mediated oxidation)[1][2][5]. The -CF₃ group increases the lipophilicity of the molecule (Hansch π value of +0.88), which enhances cell membrane permeation and blood-brain barrier crossing[1][7]. Furthermore, it acts as a bioisostere for chlorine or isopropyl groups while providing superior chemical stability[1].
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The Role of the Methanesulfonyl Group: The -SO₂CH₃ moiety is a classic pharmacophore heavily utilized in the design of selective Cyclooxygenase-2 (COX-2) inhibitors and carbonic anhydrase inhibitors[4][8]. It serves as a potent, directional hydrogen-bond acceptor that can anchor the molecule within specific protein binding pockets, thereby increasing target selectivity and binding affinity[4][9].
By utilizing 4-Methanesulfonyl-2-(trifluoromethyl)benzoic acid as a starting scaffold, researchers can seamlessly integrate both of these powerful functional groups into novel therapeutics in a single synthetic step.
References
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